The synthesis of DOTA-Ubiquicidin (29-41) involves several key steps. Initially, the peptide is synthesized using solid-phase peptide synthesis techniques. The synthesized peptide is then radiolabeled with gallium-68 using DOTA as a bifunctional chelator. The typical procedure includes:
The molecular structure of DOTA-Ubiquicidin (29-41) consists of a peptide backbone comprising 13 amino acids. The structure includes the DOTA chelator that coordinates gallium-68. The specific sequence of Ubiquicidin (29-41) contributes to its antimicrobial properties and affinity for bacterial cells.
DOTA-Ubiquicidin (29-41) undergoes several chemical reactions during its synthesis and application:
The mechanism of action of DOTA-Ubiquicidin (29-41) primarily involves its interaction with bacterial cells, particularly Staphylococcus aureus. The compound binds to specific receptors on the bacterial surface due to its structural affinity:
DOTA-Ubiquicidin (29-41) exhibits several notable physical and chemical properties:
DOTA-Ubiquicidin (29-41) has significant applications in medical imaging and diagnostics:
This comprehensive overview highlights the significance of DOTA-Ubiquicidin (29-41) acetate in both research and clinical contexts, showcasing its innovative role in enhancing diagnostic capabilities related to infectious diseases.
The Ubiquicidin (29–41) fragment is a cationic antimicrobial peptide with the sequence Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg (molecular weight: 1,693 Da for the peptide core). This 12-amino-acid sequence is synthesized via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on resin supports, followed by cleavage and purification to >95% purity [2] [8]. Key challenges include:
Commercial suppliers provide lyophilized DOTA-UBI(29–41) acetate (MW: 2,079.35 g/mol), certified for radiopharmaceutical use [4].
Table 1: Key Characteristics of UBI(29–41) Peptide
Property | Specification |
---|---|
Amino Acid Sequence | H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH |
Molecular Weight (Peptide) | 1693.0 Da |
Purity Requirement | ≥95% (HPLC) |
Storage Conditions | -80°C, lyophilized |
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugation to UBI(29–41) is achieved through:
⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator (e.g., IGG-100) is processed for labeling:
Table 2: Comparative Radiolabeling Protocols
Parameter | Manual Synthesis | Automated Synthesis |
---|---|---|
Precursor Amount | 50 μg | 24.05 nmol |
Reaction Temperature | 95°C | 95°C |
Reaction Time | 10 min | 15 min |
Radiochemical Yield | ~80% | 81.5% ± 3.9% |
Critical parameters for efficient ⁶⁸Ga labeling:
Post-labeling purification ensures clinical-grade purity:
Table 3: Quality Control Methods and Specifications
Test Method | System Parameters | Acceptance Criteria |
---|---|---|
Radio-TLC | Silica gel; 0.1 M sodium citrate (pH 5.5) | Rf (⁶⁸Ga-DOTA-UBI): 0.1–0.2 |
Radio-HPLC | C18 column; 0.1% TFA/ACN gradient | Rt: 6.61 min |
Serum Stability | Incubation in human serum (37°C, 120 min) | RCP >95% |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5